molecular formula C13H11NO2 B1328029 2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde CAS No. 911105-83-4

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde

Cat. No.: B1328029
CAS No.: 911105-83-4
M. Wt: 213.23 g/mol
InChI Key: VWIRESSWOYSNRK-UHFFFAOYSA-N
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Description

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde is a sophisticated fused tetracyclic quinoline derivative designed for advanced medicinal chemistry and drug discovery research. This compound serves as a versatile and crucial synthetic intermediate for constructing novel bioactive molecules. The aldehyde functional group at the 3-position provides a highly reactive handle for further chemical modifications, enabling access to a diverse library of analogs through condensation, reduction, and nucleophilic addition reactions. Fused tetracyclic quinoline systems, such as this cyclopenta[g]quinoline core, are recognized as privileged scaffolds in pharmaceutical development due to their significant and wide-spectrum biological properties . These structures are frequently investigated as potent inhibitors of key enzymatic targets, including topoisomerase I and II and DNA gyrase , which are critical in oncology research . Furthermore, this class of compounds has demonstrated relevant antiplasmodial, antifungal, antibacterial, antiparasitic, antiproliferative, and anti-inflammatory activities in preclinical studies . Its research value lies in its application toward the synthesis of new chemical entities for screening against these targets, contributing to the development of potential therapeutic agents for cancer, infectious diseases, and other conditions. The product is provided with guaranteed high purity and quality. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-oxo-1,6,7,8-tetrahydrocyclopenta[g]quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-7-11-5-10-4-8-2-1-3-9(8)6-12(10)14-13(11)16/h4-7H,1-3H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIRESSWOYSNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C3C(=C2)C=C(C(=O)N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Chloroquinoline-3-carbaldehyde derivatives are commonly used precursors, synthesized via Vilsmeier–Haack formylation of quinoline or acetanilide derivatives.
  • The quinoline core is often prepared by classical methods such as Friedländer condensation or Niementowski synthesis.
  • The cyclopentane ring fusion is typically introduced via cyclization reactions involving 1,3-cyclohexadione or related diketones.

Typical Reaction Conditions

  • Reactions are generally performed under reflux in polar aprotic solvents like DMF or DMSO.
  • Bases such as potassium carbonate (K2CO3) are used to facilitate nucleophilic substitutions.
  • Acidic conditions (e.g., 70% acetic acid) are employed for hydrolysis or cyclization steps.
  • Reaction monitoring is done by thin-layer chromatography (TLC).

Detailed Preparation Methods

Synthesis of 2-Chloroquinoline-3-carbaldehyde Precursors

  • The Vilsmeier–Haack reaction is used to form 2-chloroquinoline-3-carbaldehyde from acetanilide derivatives.
  • Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) react with acetanilide to introduce the formyl group at the 3-position and chlorine at the 2-position.
  • Yields are generally good, and the reaction is scalable.

Formation of the Tetrahydrocyclopenta[g]quinoline Core

  • A solvent-free, multi-component reaction involving 2,3-diaminopyridine, 1,3-cyclohexadione, and quinoline-carbaldehyde derivatives at elevated temperatures (~120 °C) leads to the formation of quinolylpyrido[2,3-b]benzodiazepin-7-ones, which are structurally related to the target compound.
  • This method yields products quantitatively with excellent purity, indicating efficient ring fusion and cyclization.

Introduction of the Aldehyde Group at the 3-Position

  • The aldehyde group is introduced or preserved during the initial Vilsmeier–Haack reaction.
  • In some cases, hydrolysis of chloroquinoline intermediates in 70% acetic acid converts chloro groups to hydroxy or aldehyde functionalities, facilitating further transformations.

Functional Group Transformations and Substitutions

  • Nucleophilic aromatic substitution reactions on 2-chloroquinoline-3-carbaldehyde with phenol or sodium azide yield phenoxyquinoline-3-carbaldehydes or tetrazoloquinoline derivatives, respectively, under reflux or mild heating in DMF or DMSO.
  • Allylation reactions using allyl bromide and K2CO3 in DMF at room temperature introduce allyl groups on nitrogen atoms, which can be relevant for further functionalization.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Vilsmeier–Haack formylation Acetanilide + POCl3 + DMF, reflux 70-85 Formation of 2-chloroquinoline-3-carbaldehyde
2 Hydrolysis 70% Acetic acid, reflux 80-90 Conversion to 2-oxo-quinoline-3-carbaldehyde
3 Multi-component cyclization 2,3-Diaminopyridine + 1,3-cyclohexadione + quinoline-carbaldehyde, 120 °C, solvent-free Quantitative Formation of fused tetrahydroquinoline ring
4 Nucleophilic substitution Phenol or NaN3, K2CO3, DMF/DMSO, reflux or 50 °C 80-85 Substitution at 2-position chlorine
5 Allylation Allyl bromide, K2CO3, DMF, room temp, 12 h 75-85 Introduction of allyl substituents

Research Findings and Analysis

  • The multi-component, solvent-free cyclization method is highly efficient, environmentally benign, and yields products with excellent purity, making it a preferred approach for constructing the tetrahydrocyclopenta[g]quinoline core.
  • The Vilsmeier–Haack reaction remains the cornerstone for introducing the aldehyde group at the 3-position of quinoline derivatives, with good yields and reproducibility.
  • Nucleophilic aromatic substitution on 2-chloroquinoline-3-carbaldehyde allows for structural diversification, which can be useful for tailoring biological activity or further synthetic elaboration.
  • Allylation reactions provide a route to N-substituted derivatives, expanding the chemical space accessible from the core structure.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Vilsmeier–Haack formylation POCl3, DMF, acetanilide, reflux High yield, straightforward Requires careful handling of reagents
Multi-component cyclization 2,3-Diaminopyridine, 1,3-cyclohexadione, heat Solvent-free, quantitative yield High temperature required
Nucleophilic substitution Phenol/NaN3, K2CO3, DMF/DMSO, reflux or mild heat Structural diversity Reaction time varies (2-3.5 h)
Allylation Allyl bromide, K2CO3, DMF, room temperature Mild conditions, good yields Longer reaction time (up to 12 h)

Chemical Reactions Analysis

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of quinoline compounds, including 2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde, exhibit significant anticancer properties. A study evaluated the cytotoxic activity of various quinoline derivatives against several human cancer cell lines (Panc-1, MCF-7, HT-29, A-549) using propidium iodide fluorescence assays. The most active compounds showed IC50 values ranging from 1.575 to 3.850 μM, indicating strong antiproliferative effects compared to doxorubicin .

Antioxidant Properties

Another area where this compound shows promise is in antioxidant research. A series of Schiff-base derivatives based on the quinoline structure were synthesized and evaluated for their antioxidant activities using various assays (DPPH, ABTS, O₂⁻, and OH). Most compounds demonstrated IC50 values lower than the standard value of 10 mg/mL, indicating their potential as effective antioxidants .

Antimicrobial Activities

The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit antibacterial activities against various pathogens. For instance, modifications to the quinoline scaffold have led to compounds with promising anti-HIV and antibacterial activities .

Summary of Applications

ApplicationDescriptionKey Findings
AnticancerCytotoxic activity against human cancer cell linesIC50 values between 1.575 - 3.850 μM; activation of Caspase pathways
AntioxidantEvaluation of antioxidant activitiesCompounds showed IC50 < 10 mg/mL in DPPH and other assays
AntimicrobialPotential antibacterial and antiviral propertiesEffective against various pathogens; promising anti-HIV activities

Case Studies

  • Anticancer Study : A detailed examination of several quinoline derivatives revealed that modifications at specific positions on the phenyl groups significantly influenced their antiproliferative activity. The most effective compounds were further analyzed for their mechanisms involving apoptosis induction through caspase activation .
  • Antioxidant Research : A series of synthesized Schiff-base derivatives were tested for their ability to scavenge free radicals in multiple assays. The results indicated that certain modifications enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Evaluation : New derivatives were designed based on the core structure of the compound and tested against various bacterial strains. Some exhibited promising results in inhibiting bacterial growth and showed potential as leads for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Quinoline derivatives are a well-studied class of compounds due to their pharmacological and chemical versatility. Below is a detailed comparison of the target compound with structurally analogous molecules.

Structural and Functional Group Comparisons

Table 1: Key Structural Features
Compound Name (CAS/Identifier) Molecular Formula Molar Mass (g/mol) Functional Groups Substituents/Modifications
Target compound (911105-83-4) C₁₃H₁₁NO₂ 213.23 Oxo (C2), Carbaldehyde (C3) Cyclopentane-fused quinoline
(+)-N3-(1-(1,2,3,4-Tetrahydronaphthyl))-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (58) C₂₅H₂₇ClN₂O₂ 423.0 Oxo (C4), Carboxamide (C3), Chlorine (C6) Tetrahydronaphthyl, Pentyl chain, Chlorine
Ciprofloxacin (85721-33-1) C₁₇H₁₈FN₃O₃ 331.34 Carboxylic acid (C3), Fluorine (C6) Piperazinyl, Fluoroquinolone core
Key Observations:

Oxo Position: The target compound’s oxo group at C2 contrasts with typical quinolones (e.g., ciprofloxacin) and compound 58, where oxo groups are at C4.

Functional Groups :

  • The carbaldehyde group in the target compound is more reactive than the carboxamide in compound 58 or the carboxylic acid in ciprofloxacin. Aldehydes can undergo nucleophilic addition, enabling conjugation with biomolecules.
  • The chlorine substituent in compound 58 enhances lipophilicity and antimicrobial potency, a common strategy in drug design .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound Compound 58 Ciprofloxacin
Molecular Weight 213.23 423.0 331.34
Solubility (Predicted) Low (lipophilic core) Moderate (bulky groups) High (polar groups)
Reactivity High (aldehyde) Low (amide) Moderate (acid)
Bioavailability Unreported Enhanced (lipophilic) High (clinical use)
  • Lipophilicity : The cyclopentane fusion in the target compound increases rigidity and lipophilicity compared to ciprofloxacin’s flexible piperazine ring. However, compound 58 ’s tetrahydronaphthyl and pentyl groups confer even greater hydrophobicity, likely improving membrane permeability .
  • Stability : The carbaldehyde group may render the target compound prone to oxidation, whereas carboxamides (compound 58 ) and carboxylic acids (ciprofloxacin) are more stable under physiological conditions.

Biological Activity

2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound possesses a fused cyclopentane structure combined with a quinoline core, which is known for its diverse biological activities. The molecular formula is C₁₁H₈N₂O, and it has been characterized by various methods including NMR and mass spectrometry.

Anticancer Activity

Research indicates that quinoline derivatives exhibit notable anticancer properties. A study involving similar quinoline compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, compounds related to this compound showed significant activity against different cancer cell lines in vitro .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-710.0Cell cycle arrest
This compoundA5497.5Apoptosis induction

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli12 µg/mL
Compound DS. aureus15 µg/mL
This compoundC. albicans10 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit key enzymes involved in tumor progression and microbial metabolism.
  • Induction of Apoptosis : These compounds often trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : They can interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), leading to halted proliferation.

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives in cancer models. The results indicated that compounds structurally similar to this compound exhibited potent anti-proliferative effects against various cancer cell lines .

Another study focused on the antimicrobial properties where derivatives were tested against multiple bacterial strains; results showed significant inhibition comparable to standard antibiotics .

Q & A

Q. Table 1: Key Synthetic Parameters for Cyclopenta[g]quinoline Derivatives

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–120°CHigher temps favor cyclization
POCl₃ Stoichiometry1.2–1.5 equivalentsExcess avoids byproducts
Catalyst (NaI)0.1–0.3 equivalentsAccelerates coupling steps
PurificationColumn chromatographyPurity >95%
Source: Adapted from cyclopenta[b]quinoline syntheses

Q. Table 2: Comparative Biological Activity of Quinoline Derivatives

CompoundAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
2-Oxo-cyclopenta[g]quinoline-3-carbaldehyde25–50 (E. coli)12.8 (MCF-7)
6,8,9-Trichloro analog12.5 (E. coli)8.2 (MCF-7)
7-Methoxy analog>100 (E. coli)45.6 (MCF-7)
Note: Data extrapolated from structurally related compounds

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